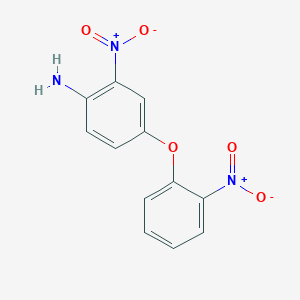
2-Nitro-4-(2-nitrophenoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-4-(2-nitrophenoxy)aniline is an organic compound with the molecular formula C12H9N3O5 It is a derivative of aniline, featuring nitro groups at the 2 and 4 positions, and a phenoxy group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(2-nitrophenoxy)aniline typically involves the nitration of 4-(2-nitrophenoxy)aniline. One common method is the nitration of 4-(2-nitrophenoxy)aniline using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-(2-nitrophenoxy)aniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and iron powder with hydrochloric acid.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.
Major Products Formed
Reduction: The reduction of this compound typically yields 2-amino-4-(2-aminophenoxy)aniline.
Substitution: Depending on the substituents introduced, various substituted aniline derivatives can be formed.
Scientific Research Applications
2-Nitro-4-(2-nitrophenoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Nitro-4-(2-nitrophenoxy)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The compound’s structure allows it to participate in electron transfer reactions, which can influence its activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: An isomer with a single nitro group at the 2 position.
4-Nitroaniline: An isomer with a single nitro group at the 4 position.
4-(4-Nitrophenoxy)aniline: A compound with a nitro group at the 4 position and a phenoxy group at the 4 position.
Uniqueness
2-Nitro-4-(2-nitrophenoxy)aniline is unique due to the presence of two nitro groups and a phenoxy group, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
393163-27-4 |
|---|---|
Molecular Formula |
C12H9N3O5 |
Molecular Weight |
275.22 g/mol |
IUPAC Name |
2-nitro-4-(2-nitrophenoxy)aniline |
InChI |
InChI=1S/C12H9N3O5/c13-9-6-5-8(7-11(9)15(18)19)20-12-4-2-1-3-10(12)14(16)17/h1-7H,13H2 |
InChI Key |
KBIAYUBJOPWTRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC(=C(C=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















